DMH-1

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

DMH-1 est synthétisé par un processus en plusieurs étapes impliquant la formation du noyau pyrazolo[1,5-a]pyrimidine, suivi de l'introduction du fragment quinoléine. La synthèse implique généralement les étapes suivantes :

Formation du noyau pyrazolo[1,5-a]pyrimidine : Cette étape implique la réaction de la 4-isopropoxyphénylhydrazine avec l'acétoacétate d'éthyle en milieu acide pour former l'intermédiaire pyrazole.

Cyclisation : L'intermédiaire pyrazole subit une cyclisation avec la 2-chloroquinoléine en présence d'une base comme le carbonate de potassium pour former le noyau pyrazolo[1,5-a]pyrimidine.

Couplage final : Le noyau pyrazolo[1,5-a]pyrimidine est ensuite couplé avec la 4-chloroquinoléine en milieu basique pour produire this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une grande pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

DMH-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur la molécule de this compound.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent l'utilisation de nucléophiles tels que des amines ou des thiols en milieu basique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la N-oxyde de quinoléine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur l'échafaudage this compound .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Biologie : this compound est utilisé pour étudier le rôle de la signalisation BMP dans divers processus biologiques, notamment le développement embryonnaire et la différenciation tissulaire.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement du cancer.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le récepteur de type I BMP, l'activin receptor-like kinase 2 (ALK2). Cette inhibition bloque la phosphorylation induite par BMP4 des Smads 1, 5 et 8, qui sont des molécules de signalisation clés dans la voie BMP. En empêchant l'activation de ces Smads, this compound perturbe les événements de signalisation en aval qui sont essentiels pour la prolifération, la différenciation et la migration cellulaires .

Applications De Recherche Scientifique

DMH-1 has a wide range of scientific research applications:

Mécanisme D'action

DMH-1 exerts its effects by selectively inhibiting the BMP type-I receptor activin receptor-like kinase 2 (ALK2). This inhibition blocks BMP4-induced phosphorylation of Smads 1, 5, and 8, which are key signaling molecules in the BMP pathway. By preventing the activation of these Smads, this compound disrupts downstream signaling events that are critical for cell proliferation, differentiation, and migration .

Comparaison Avec Des Composés Similaires

DMH-1 est souvent comparé à d'autres inhibiteurs du BMP tels que la dorsomorphine et le LDN-193189. Bien que les trois composés inhibent la signalisation du BMP, this compound présente une plus grande sélectivité pour ALK2 par rapport aux autres récepteurs du BMP. Cette sélectivité réduit les effets hors cible et améliore son utilité dans la recherche et les applications thérapeutiques .

Liste des composés similaires

Dorsomorphine : Le premier petit inhibiteur de BMP moléculaire, moins sélectif que this compound.

LDN-193189 : Un inhibiteur du BMP plus puissant mais avec une inhibition plus large des récepteurs.

K02288 : Un autre inhibiteur du BMP avec des profils de sélectivité et de puissance distincts.

Activité Biologique

DMH-1 (Dorsomorphin Homolog 1) is a selective small molecule inhibitor of bone morphogenic protein (BMP) type I receptors, particularly activin receptor-like kinase 2 (ALK2). Its biological activity primarily revolves around its role in inhibiting BMP signaling pathways, which are crucial in various cellular processes including proliferation, migration, and differentiation. This article delves into the detailed biological activities of this compound, supported by data tables and relevant case studies.

This compound exhibits a potent inhibitory effect on BMP signaling by selectively targeting ALK2. The compound has an IC50 value of approximately 108 nM in vitro, with enhanced selectivity for ALK2 over ALK1 and ALK3 (6-fold and 19-fold, respectively) . Importantly, this compound does not significantly inhibit other receptors such as AMPK, ALK5, KDR (VEGFR-2), or PDGFRβ .

The inhibition of BMP signaling leads to the suppression of Smad 1/5/8 phosphorylation, which is critical for the transcriptional regulation of target genes involved in cell growth and differentiation .

1. Cancer Cell Proliferation and Migration

This compound has demonstrated significant anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). In vitro studies have shown that this compound treatment reduces cell proliferation and promotes apoptosis in NSCLC cell lines such as A549. For instance:

- Cell Proliferation : A549 cells treated with 5 µM this compound exhibited a 10% reduction in growth after 48 hours .

- Cell Death : The same concentration significantly increased the percentage of dead cells after 72 hours compared to controls .

In vivo studies using xenograft models further corroborate these findings, where this compound treatment resulted in a 50% reduction in tumor volume compared to control groups after four weeks of treatment .

2. Neurogenesis Promotion

This compound also plays a role in promoting neurogenesis from human induced pluripotent stem cells (iPSCs). When used in conjunction with SB431542, this compound enhances the expression of neural markers such as SOX1 and PAX6 during neural induction. Notably, the expression levels of SOX1 were significantly higher when compared to control treatments using Noggin .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | In Vitro Effect | In Vivo Effect |

|---|---|---|

| Cell Proliferation | Reduced by ~10% at 5 µM | Tumor volume reduced by ~50% |

| Cell Death | Increased percentage of dead cells | Not directly measured |

| Neurogenesis | Enhanced SOX1 expression | Not applicable |

| Selectivity for ALK Receptors | ALK2: IC50 = 108 nM | N/A |

Case Study: Lung Cancer Treatment

A study conducted on NSCLC cell lines demonstrated that this compound effectively reduced cell migration and invasion. Specifically, the use of this compound resulted in a marked decrease in the expression of genes associated with metastasis (Id1, Id2, Id3) and significantly inhibited tumor growth in xenograft models .

Case Study: Neurogenesis from iPSCs

Another investigation focused on the effects of this compound on human iPSCs revealed that it could promote neurogenesis when combined with other factors. The study highlighted that while this compound induced SOX1 expression comparably to Noggin at higher concentrations, it also exhibited cytotoxic effects at elevated doses .

Propriétés

IUPAC Name |

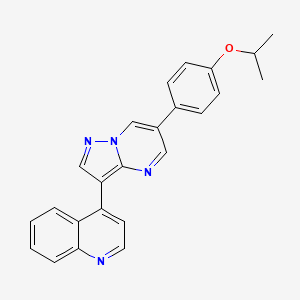

4-[6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIFGARJSWXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679195 | |

| Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206711-16-1 | |

| Record name | 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206711-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMH1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.